1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide
Description
Significance of Long-Chain Imidazolium-Based Ionic Liquids in Contemporary Chemistry
Long-chain imidazolium-based ionic liquids represent a prominent subclass of ILs, distinguished by the presence of a long alkyl substituent (typically C10 or greater) on the imidazolium (B1220033) cation. This structural feature imparts amphiphilic character, leading to a range of valuable properties and applications.
These compounds are recognized for their negligible vapor pressure, high thermal stability, and tunable solvation capabilities. nih.gov The long alkyl chain allows them to act as effective surfactants, self-assembling in aqueous solutions to form micelles. researchgate.nettandfonline.com This behavior is crucial for applications in extraction processes, such as removing polycyclic aromatic hydrocarbons from sediments, and in creating microemulsions for enhanced oil recovery. researchgate.netresearchgate.net
Furthermore, the antimicrobial properties of long-chain imidazolium salts are well-documented. nih.gov The length of the alkyl chain is a critical determinant of their biological activity; antimicrobial efficacy generally increases with chain length up to a certain point (often around C16), after which a "cut-off effect" can be observed. rsc.orgresearchgate.net This activity is attributed to the molecule's ability to interact with and disrupt bacterial cell membranes. nih.gov Their combined surface activity and biological action make them candidates for new disinfectants, sanitizers, and preservatives. rsc.org
Table 1: Key Properties and Applications of Long-Chain Imidazolium-Based Ionic Liquids
| Property | Significance in Chemical Research | Example Applications |
| Amphiphilicity | Enables surfactant behavior and self-assembly into micelles. | Enhanced oil recovery, extraction of organic pollutants. researchgate.netresearchgate.net |
| Antimicrobial Activity | Cationic structure with a long alkyl chain can disrupt microbial cell membranes. | Development of novel disinfectants and antimicrobial materials. nih.govrsc.org |
| Thermal Stability | Allows for use in high-temperature processes where conventional solvents would degrade. | Catalysis, materials synthesis. nih.gov |
| Negligible Vapor Pressure | Reduces air pollution, making them considered "green" alternatives to volatile organic compounds. | Green chemistry, solvent replacement. nih.gov |
| Tunable Properties | Physicochemical properties can be modified by altering the cation's alkyl chains or the anion. | Design of task-specific ionic liquids for targeted applications. |
Unique Structural Attributes and Research Potential of 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide
The defining feature of this compound is the methylation at the C2 position of the imidazolium ring, in addition to the typical N-alkyl and N-methyl substitutions. This seemingly minor alteration has profound effects on the compound's physicochemical properties when compared to its widely studied counterpart, 1-hexadecyl-3-methylimidazolium bromide. rsc.orgresearchgate.net
Structural Comparison:
1-hexadecyl-3-methylimidazolium bromide ([C16MIM]Br): Features a proton at the C2 position. This C2-H is the most acidic proton on the ring and is a primary site for forming directional hydrogen bonds with the anion. mdpi.comnih.gov
1-hexadecyl-2,3-dimethylimidazolium bromide ([C16C2MIM]Br): The proton at C2 is replaced by a methyl group. This substitution blocks the primary hydrogen bonding site, forcing a reorientation of the anion and altering the fundamental interionic interactions. mdpi.comoup.com
This C2-methylation introduces several key changes:
Steric Hindrance and Entropy: The bulkier methyl group at C2 creates steric hindrance, which restricts the rotation of the anion around the cation. This leads to a reduction in the entropy of the ion pair and is a primary driver of changes in physical properties. rsc.orgrsc.org
Thermophysical Properties: Research on analogous C2-methylated ILs shows that this structural change typically leads to a significant increase in viscosity, melting point, and glass transition temperature. rsc.orgacs.org It also reduces the local free volume within the liquid structure. acs.org
Thermal Stability: Methylation at the C2 position has been shown to increase the thermal decomposition temperature in several imidazolium salts, suggesting enhanced molecular stability. mdpi.comnih.gov
The research potential of this compound is substantial. Its altered headgroup structure could lead to novel surfactant properties, such as different critical micelle concentrations or aggregation numbers. The increased viscosity and thermal stability may render it a superior candidate for high-temperature material science applications. Furthermore, the modified steric and electronic environment at the imidazolium head could influence its interaction with biological membranes, potentially leading to a unique antimicrobial profile compared to its C2-protonated analogue. The synthesis of this compound would likely proceed via the alkylation of 1,2-dimethylimidazole (B154445) with 1-bromohexadecane (B154569). acs.orgresearchgate.net
Table 2: Predicted Effects of C2-Methylation on the Properties of 1-Hexadecyl-Imidazolium Bromide
| Property | 1-hexadecyl-3-methylimidazolium bromide (C2-H) | 1-hexadecyl-2,3-dimethylimidazolium bromide (C2-CH3) | Scientific Rationale |
| Primary Anion Interaction Site | Acidic C2-Proton | C4/C5 Protons | C2-methylation removes the primary H-bond donor site. mdpi.com |
| Viscosity | Lower | Significantly Higher | Reduced local free volume and hindered ion mobility. acs.org |
| Melting Point / Glass Transition | Lower | Higher | Hindered ion pair dynamics lower the entropy of the liquid phase. rsc.org |
| Thermal Stability | Lower | Higher | C2-methylation can increase the decomposition temperature. mdpi.com |
| Surfactant Behavior | Well-characterized | Potentially altered CMC and micelle structure | Modified headgroup size and charge distribution. |
Scope and Research Focus of the Academic Review
This review serves to synthesize the current understanding of long-chain imidazolium ionic liquids and to project the specific research value of this compound. While direct experimental studies on this exact compound are limited in published literature, a robust body of research on the effects of C2-methylation provides a strong foundation for predicting its behavior.
The focus of this review is therefore twofold:
To establish the significance of the compound's chemical class and the foundational properties imparted by its long hexadecyl chain.
To critically analyze how the unique C2-methyl substitution distinguishes it from more common analogues, thereby highlighting its potential for novel applications and defining clear avenues for future experimental investigation.
The review will concentrate on its potential as a surfactant, its thermophysical characteristics, and its prospective role as a functional material, thereby providing a theoretical and practical framework for researchers interested in the targeted design of advanced ionic liquids.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-hexadecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(3)21(23)2;/h19-21H,4-18H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZNXZAJGIRLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20816423 | |
| Record name | 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20816423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61546-11-0 | |
| Record name | 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20816423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Chemical Synthesis and Functionalization of 1h Imidazolium, 1 Hexadecyl 2,3 Dimethyl , Bromide
Synthetic Pathways for the 1-Hexadecyl-2,3-dimethylimidazolium Cation Formation
The formation of the 1-hexadecyl-2,3-dimethylimidazolium cation is central to the synthesis of the target compound. This is typically achieved through the quaternization of a suitable imidazole (B134444) derivative.
The Menshutkin reaction, a classic method for forming quaternary ammonium (B1175870) salts from tertiary amines and alkyl halides, is a primary route for synthesizing the 1-hexadecyl-2,3-dimethylimidazolium cation. researchgate.net This reaction involves the direct alkylation of 1,2-dimethylimidazole (B154445) with 1-bromohexadecane (B154569). The lone pair of electrons on the N-3 nitrogen of the 1,2-dimethylimidazole acts as a nucleophile, attacking the electrophilic carbon of the 1-bromohexadecane and displacing the bromide ion.
The reaction is typically carried out in a suitable solvent and may be influenced by factors such as temperature and reaction time. For a similar compound, 1-butyl-2,3-dimethylimidazolium bromide, the synthesis was achieved by reacting 1,2-dimethylimidazole with 1-bromobutane. researchgate.net Extrapolating from this, the synthesis of the hexadecyl analogue would proceed as follows:
A study on the synthesis of 1-hexadecyl-3-methylimidazolium bromide, a structurally related compound, utilized ethyl acetate (B1210297) as a solvent and a reaction temperature of 65°C for 24 hours, achieving a yield of 95%. nih.gov
Nucleophilic substitution is the fundamental mechanism underlying the Menshutkin reaction. In this context, it involves the SN2 attack of the imidazole derivative on the alkyl halide. semanticscholar.orgsemanticscholar.orgresearchgate.netresearchgate.net The choice of starting materials is crucial. For the synthesis of 1-hexadecyl-2,3-dimethyl-1H-imidazolium bromide, the key precursors are 1,2-dimethylimidazole and 1-bromohexadecane. researchgate.net
The reaction conditions, including the choice of solvent, can significantly impact the reaction rate and yield. While various solvents can be used, the selection often depends on the solubility of the reactants and the desired reaction temperature. For the synthesis of similar long-chain imidazolium (B1220033) bromides, solvents like ethyl acetate have been employed successfully. nih.gov
Detailed research on the synthesis of 1-butyl-2,3-dimethylimidazolium bromide provides a valuable reference. In this synthesis, 1,2-dimethylimidazole was reacted directly with 1-bromobutane. researchgate.net This straightforward approach highlights the robustness of the nucleophilic substitution strategy for preparing such imidazolium salts.
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. rsc.orgrsc.org For the synthesis of imidazolium-based ionic liquids, this has led to the exploration of solvent-free reaction conditions and the use of greener solvents.
Solvent-free synthesis, often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and a significant reduction in waste. One study on the synthesis of various imidazolium-based ionic liquids demonstrated the effectiveness of microwave-assisted organic synthesis (MAOS), achieving yields between 24% and 87%. researchgate.net Another approach involves performing the reaction neat, where the reactants themselves act as the reaction medium.
The use of supercritical carbon dioxide (scCO2) as a green solvent for the synthesis of ionic liquids has also been investigated. This method allows for the synthesis to proceed with high yield, and the excess reactants can be easily removed, simplifying the purification process.
| Synthesis Method | Key Features | Potential Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to accelerate the reaction. | Shorter reaction times, often higher yields, reduced solvent usage. |
| Solvent-Free (Neat) Reaction | Reactants are mixed without a solvent. | Elimination of solvent waste, simplified workup. |
| Supercritical CO2 (scCO2) as Solvent | Utilizes scCO2 as a green and easily removable solvent. | Environmentally benign, simplified product purification. |
Counterion Exchange Methodologies for Bromide Anion Incorporation
In some synthetic strategies, the desired bromide anion is not directly incorporated during the cation formation. In such cases, a counterion exchange reaction is necessary. This is a common practice in ionic liquid synthesis to introduce a variety of anions. nih.govresearchgate.net
The process typically involves preparing an imidazolium salt with a different anion (e.g., chloride or iodide) and then exchanging it for bromide. epa.gov This can be achieved through several methods, including:
Metathesis Reaction: Reacting the initial imidazolium salt with a bromide salt of a metal or ammonium, where the desired product precipitates or can be separated based on solubility differences.
Ion-Exchange Resins: Passing a solution of the imidazolium salt through an anion-exchange resin that has been pre-loaded with bromide ions. This method can be highly efficient for achieving a complete exchange. nih.gov
A study on the synthesis of 1-decyl-3-methylimidazolium (B1227720) tetrafluoroborate (B81430) and hexafluorophosphate (B91526) involved anion exchange reactions from the corresponding bromide salt. researchgate.net This highlights the versatility of the bromide salt as a precursor for other ionic liquids. The choice of method depends on the specific properties of the salts involved and the desired purity of the final product.
Advanced Spectroscopic and Structural Elucidation of 1h Imidazolium, 1 Hexadecyl 2,3 Dimethyl , Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Positional and Conformational Analysis
Specific ¹H, ¹³C, and ¹⁵N NMR data detailing the chemical shifts, multiplicities, and coupling constants for 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide could not be located. Such data would be essential for confirming the positions of the methyl groups on the imidazolium (B1220033) ring and analyzing the conformation of the hexadecyl chain.
2D NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
No studies employing 2D NMR techniques such as COSY, HSQC, or HMBC for this compound were found. These analyses would be necessary to unambiguously assign all proton and carbon signals and to establish connectivity within the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Characterization
FT-IR and Raman spectra for this compound are not available in the reviewed literature. This data would provide insight into the vibrational modes of the alkyl chain and the substituted imidazolium ring, as well as intermolecular interactions influenced by the bromide anion.
Mass Spectrometry (MALDI-TOF MS, ESI-MS) for Molecular Ion Confirmation and Purity Assessment
No mass spectrometry data, whether from MALDI-TOF or ESI-MS, was found for this compound. This analysis would be crucial for confirming the molecular weight of the cation and assessing the purity of the compound.
X-ray Diffraction and Scattering Techniques for Crystalline and Supramolecular Structural Analysis
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation
There are no published single-crystal X-ray diffraction studies for this compound. Detailed crystallographic data, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, is therefore unavailable. While extensive crystallographic data exists for the monohydrate of the related compound 1-hexadecyl-3-methylimidazolium bromide, this information is not applicable due to the structural differences. nih.govnih.gov
Small-Angle X-ray Scattering (SAXS) for Solution-Phase Aggregate Morphology
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for investigating the nanoscale structure of materials, including the size, shape, and arrangement of micelles and other aggregates formed by surfactants in solution. For amphiphilic molecules like this compound, which possesses a hydrophilic imidazolium headgroup and a long hydrophobic hexadecyl tail, self-assembly into organized structures in aqueous solutions is an expected behavior.
The introduction of a methyl group at the C2 position of the imidazolium ring, as in the case of this compound, can influence the packing of the surfactant molecules within the micelle. This additional steric bulk at the headgroup region may lead to changes in micellar shape, potentially favoring the formation of non-spherical aggregates such as ellipsoidal or cylindrical micelles, especially at concentrations significantly above the CMC.
A typical SAXS experiment on an aqueous solution of this compound would be expected to yield a scattering profile characteristic of core-shell particles. The hydrophobic hexadecyl chains would form the core of the micelle, while the hydrated imidazolium headgroups and bromide counterions would constitute the shell. The analysis of the scattering data, including the position and shape of the scattering peaks, would provide detailed information on the dimensions of these aggregates.
Table 1: Expected SAXS Data Interpretation for this compound Micelles
| Scattering Parameter | Expected Information | Anticipated Findings for the Compound |
| Radius of Gyration (Rg) | Overall size of the micellar aggregate | A value consistent with the aggregation of molecules with a hexadecyl chain. |
| Form Factor | Shape of the scattering objects (micelles) | Likely indicative of spherical or ellipsoidal micelles, with potential for shape transitions at higher concentrations. |
| Structure Factor | Inter-micellar interactions and ordering | Peaks may become more pronounced with increasing concentration, indicating stronger electrostatic repulsion between charged micelles. |
The detailed analysis of the form factor would allow for the modeling of the micellar shape, distinguishing between spherical, prolate (rod-like), or oblate (disc-like) ellipsoidal structures. The structure factor would provide insights into the spatial arrangement of the micelles, which is governed by electrostatic interactions between the charged headgroups.
Thermal Analysis for Decomposition Mechanisms and Phase Transitions (e.g., TGA, DSC for thermal stability and degradation pathways)
Thermal analysis techniques are crucial for determining the thermal stability, decomposition mechanisms, and phase behavior of ionic liquids. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting, crystallization, and glass transitions.
While specific TGA and DSC data for this compound are not explicitly detailed in the available literature, extensive research on structurally similar imidazolium salts provides a strong basis for predicting its thermal behavior. The thermal stability of imidazolium-based ionic liquids is primarily influenced by the nature of the anion and the substituents on the cation.
Studies on 1-alkyl-2,3-dimethylimidazolium nitrate (B79036) ionic liquids have shown that thermal stability tends to decrease as the length of the alkyl chain on the cation increases. nih.govmdpi.com This trend is attributed to the increased van der Waals forces and the potential for Hofmann elimination reactions in longer alkyl chains. Therefore, this compound is expected to have a lower onset of decomposition compared to its shorter-chain analogues.
The decomposition of imidazolium-based ionic liquids often proceeds via pathways such as S\textsubscript{N}2 nucleophilic substitution or elimination reactions. For 1-hexadecyl-3-methylimidazolium chloride, the decomposition mechanism has been identified to primarily follow a bimolecular nucleophilic substitution (S\textsubscript{N}2) pathway. researchgate.net A similar mechanism can be anticipated for the bromide analogue.
DSC analysis of long-chain imidazolium salts often reveals complex phase behavior, including the presence of liquid crystalline phases. For example, 1-hexadecyl-3-methylimidazolium chloride exhibits a crystalline phase transition to a smectic phase before melting. researchgate.net Given the structural similarity, this compound may also exhibit such mesophasic behavior.
Table 2: Comparative Thermal Analysis Data of Related Imidazolium Salts
| Compound | Technique | Key Findings | Reference |
| 1-Alkyl-2,3-dimethylimidazolium Nitrates | TGA | Onset decomposition temperature (T\textsubscript{onset}) decreases with increasing alkyl chain length. For the decyl analogue, T\textsubscript{onset} is approximately 286.25 °C. mdpi.com | nih.gov, mdpi.com |
| 1-Hexadecyl-3-methylimidazolium Chloride | TGA/DSC | Thermal stability up to 296 °C. Crystalline to smectic phase transition observed. researchgate.net | researchgate.net |
| 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate (B81430) | TGA | Used to determine the kinetics of decomposition. researchgate.netnist.gov | researchgate.net, nist.gov |
Based on these comparative data, the thermal decomposition of this compound is likely to initiate in the range of 250-300 °C. The decomposition pathway is expected to involve the cleavage of the hexadecyl chain from the imidazolium ring. DSC analysis would be instrumental in identifying its melting point and any potential liquid crystalline phase transitions, which are characteristic of long-chain ionic liquids.
Solution Chemistry, Interfacial Behavior, and Supramolecular Aggregation of 1h Imidazolium, 1 Hexadecyl 2,3 Dimethyl , Bromide
Micellization Phenomena and Critical Micelle Concentration (CMC) Determination
The formation of micelles is a hallmark of surfactant behavior in aqueous solutions. researchgate.net Due to its amphiphilic structure—a long hydrophobic hexadecyl (C16) tail and a hydrophilic dimethyl-imidazolium bromide head group—1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide is expected to self-assemble into spherical or spheroidal aggregates known as micelles. This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a crucial parameter indicating the surfactant's efficiency, with lower CMC values signifying greater efficiency at forming micelles. For comparison, the closely related compound 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br) has a reported CMC of approximately 0.9 mM. nih.gov The additional methyl group at the C2 position in the target compound introduces steric hindrance in the head group region, which may slightly increase its CMC compared to [C16mim]Br by making micelle packing less favorable.
Conductivity measurement is a widely used and reliable technique for determining the CMC of ionic surfactants. researchgate.net The method is based on monitoring the change in the specific or molar conductivity of the surfactant solution as its concentration increases. Below the CMC, the surfactant exists primarily as individual ions (the imidazolium (B1220033) cation and the bromide anion), and the conductivity increases linearly with concentration. researchgate.net Above the CMC, the newly added surfactant monomers form micelles. These larger, slower-moving aggregates, along with the binding of some counterions (bromide) to their surface, lead to a decrease in the slope of the conductivity versus concentration plot. researchgate.net The point of intersection between the two linear portions of the plot corresponds to the CMC. bohrium.com
For a homologous series of 1-alkyl-3-methylimidazolium bromide surfactants, a linear relationship is typically observed between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. researchgate.net This established trend allows for a reliable estimation of the CMC for the C16 variant.
Table 1: Expected Conductivity Profile for this compound
| Concentration Range | Dominant Species | Expected Conductivity Trend |
|---|---|---|
| Below CMC | Monomeric Cations and Anions | Steep, linear increase with concentration |
Surface tension measurements provide valuable information about the adsorption of surfactant molecules at the air-water interface and are also a primary method for CMC determination. nist.gov As an amphiphilic molecule, this compound is expected to be highly surface-active. At low concentrations, the monomers will preferentially adsorb at the air-water interface, with the hydrophobic hexadecyl tail oriented towards the air and the hydrophilic imidazolium head group remaining in the water. This adsorption disrupts the hydrogen bonding network of water, leading to a significant decrease in the surface tension of the solution.
This reduction continues until the interface becomes saturated with surfactant monomers. At this point, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension value becomes constant. The concentration at which this plateau is reached is the CMC. nist.gov Studies on analogous compounds like 1,2-dimethyl-3-N-hexadecyl imidazolium tetrafluoroborate (B81430) show a characteristic sharp decrease in surface tension followed by a plateau, confirming this behavior. nist.gov
Spectroscopic techniques, particularly fluorescence spectroscopy using probes like pyrene (B120774), are powerful tools for investigating the microenvironment of micelles. researchgate.net Pyrene exhibits a high sensitivity to the polarity of its immediate surroundings, which is reflected in the ratio of its first and third vibronic peaks (I1/I3) in the fluorescence emission spectrum. In a polar aqueous environment, the I1/I3 ratio is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in environment leads to a significant decrease in the I1/I3 ratio. By plotting the I1/I3 ratio against the surfactant concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve.
This method not only confirms the CMC but also provides insight into the polarity of the micellar core. For 1-alkyl-3-methylimidazolium bromide micelles, fluorescence studies have indicated that the micellar core is more polar compared to traditional quaternary ammonium (B1175870) surfactants, suggesting some penetration of water molecules into the palisade layer near the head groups. researchgate.net UV-Vis spectroscopy can also be employed, often in conjunction with specific dyes, to probe changes in the local environment upon micellization and determine the CMC.
Thermodynamics of Micellization and Aggregation
The process of micellization is spontaneous and can be described by key thermodynamic parameters: the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide a deeper understanding of the driving forces behind surfactant self-assembly.
The standard Gibbs free energy of micellization (ΔG°mic) indicates the spontaneity of the process. It is typically calculated from the CMC value using the following equation for ionic surfactants:
ΔG°mic = (2 - β)RT ln(XCMC)
where β is the degree of counterion binding to the micelle (often determined from conductivity data), R is the gas constant, T is the temperature in Kelvin, and XCMC is the CMC in mole fraction units. For all surfactants, ΔG°mic is negative, confirming that micellization is a spontaneous process. researchgate.net
The enthalpy of micellization (ΔH°mic) can be determined directly by isothermal titration calorimetry (ITC) or indirectly from the temperature dependence of the CMC via the van't Hoff equation. nih.gov The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
Table 2: Thermodynamic Parameters of Micellization for a Typical Cationic Surfactant
| Parameter | Sign/Magnitude | Driving Force Indicated |
|---|---|---|
| ΔG°mic | Negative | Spontaneous process |
| ΔH°mic | Small, can be +/- | Enthalpic contribution (often minor) |
| ΔS°mic | Large, Positive | Entropic contribution (often dominant, via hydrophobic effect) |
The thermodynamics of micellization are strongly influenced by the molecular structure of the surfactant.
Alkyl Chain Length: Increasing the length of the hydrophobic alkyl chain (e.g., from C12 to C16) makes the surfactant more hydrophobic. This leads to a more negative ΔG°mic, indicating a more spontaneous micellization process and a lower CMC value. researchgate.net The transfer of each additional methylene (B1212753) group from the aqueous phase to the micellar core contributes favorably to the Gibbs free energy.
Counterion Effects: The nature of the counterion also plays a role. For a given cationic head group, counterions that are less hydrated and have a higher polarizability (e.g., I⁻ vs. Br⁻ vs. Cl⁻) can bind more effectively to the micelle surface. This increased binding neutralizes the charge repulsion between the head groups more efficiently, making micelle formation more favorable. This results in a lower CMC and a more negative ΔG°mic. The bromide ion in the title compound is a common counterion that facilitates micellization effectively.
Morphology and Dynamics of Self-Assembled Structures
The self-assembly of this compound in solution leads to a variety of supramolecular structures. The morphology and dynamic properties of these aggregates are dictated by factors such as concentration, temperature, and the presence of cosolutes. Advanced analytical techniques provide detailed insights into the size, shape, and organization of these structures.
Dynamic Light Scattering (DLS) for Aggregate Size Distribution and Hydrodynamic Diameter
While specific Dynamic Light Scattering (DLS) studies detailing the aggregate size distribution and hydrodynamic diameter (Dₕ) for this compound in a simple aqueous solution are not extensively documented in the reviewed literature, valuable insights can be drawn from closely related imidazolium-based ionic liquid surfactants.
For its structural analogue, 1-hexadecyl-3-methylimidazolium bromide ([C₁₆mim]Br), DLS has been employed to characterize its aggregation behavior in mixed surfactant systems. For instance, in aqueous mixtures with cetyltrimethylammonium bromide (CTAB), the size and shape of the formed aggregates have been successfully investigated. These studies reveal the formation of various self-assembled structures, including mixed micelles and vesicles, depending on the concentration of the components.
In another study involving a related compound, 1-hexadecyl-2,3-dimethylimidazolium hexafluorophosphate (B91526) ([C₁₆DMIM]⁺[PF₆]⁻), DLS results indicated that the average aggregate size tends to increase with the length of the alkyl chain. This general principle suggests that this compound, with its C16 tail, would be expected to form substantial aggregates in solution. The substitution of a methyl group at the C(2) position, as in the target compound, is known to influence the packing parameters by increasing steric hindrance around the headgroup, which could in turn affect the size and polydispersity of the resulting micelles. This methylation can lead to a more hindered rotation of the anion around the cation, an entropic effect that may favor different aggregate geometries compared to its C(2)-protonated analogue. rsc.orgresearchgate.net
Table 1: Illustrative Hydrodynamic Diameters of Aggregates in Related Cationic Surfactant Systems
| Surfactant System | Cosolute/Conditions | Hydrodynamic Diameter (Dₕ) (nm) | Aggregate Type |
| 1-hexadecyl-3-vinylimidazolium bromide | 0.9 mM Diclofenac Sodium | 153.6 | Vesicles |
| 1-hexadecyl-3-vinylimidazolium bromide | 3.4 mM Diclofenac Sodium | 259.4 | Vesicles |
| 1-hexadecyl-3-vinylimidazolium bromide | 5.8 mM Diclofenac Sodium | 285.6 | Vesicles |
Data sourced from studies on analogous imidazolium surfactants to illustrate typical aggregate sizes.
Electron Microscopy (TEM, SEM) for Visualizing Aggregate Shapes and Superstructures
Direct visualization of the self-assembled structures of this compound using electron microscopy techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) is not prominently featured in the available scientific literature. However, these techniques are crucial for confirming the morphologies suggested by other methods like DLS and are widely used for analogous surfactant systems.
For related ionic liquid surfactants, TEM and particularly cryogenic TEM (cryo-TEM) have been instrumental in imaging a range of aggregate architectures. For example, studies on mixtures of 1-hexadecyl-3-methylimidazolium bromide ([C₁₆mim]Br) and CTAB have confirmed the presence of mixed micelles and vesicles. Cryo-TEM is especially powerful as it allows for the visualization of the aggregates in a vitrified state, preserving their native structure in the aqueous environment without the artifacts that can be introduced by drying or staining.
Based on the behavior of similar long-chain cationic surfactants, it is anticipated that this compound would form spherical or ellipsoidal micelles at concentrations above its critical micelle concentration (CMC). At higher concentrations or in the presence of certain cosolutes, these could transition into more complex superstructures like worm-like micelles or vesicles. SEM, while less suited for resolving the internal structure of micelles, is effective for characterizing larger structures and the morphology of dried or solid-supported surfactant phases, such as lyotropic liquid crystals. Given the confirmed formation of liquid crystalline phases by this compound, SEM would be a valuable tool for visualizing the surface topology of these ordered systems.
Formation of Lyotropic Liquid Crystalline Phases and Vesicles
The formation of ordered, self-assembled structures is a key feature of this compound, particularly in the presence of cosolvents. Research has confirmed its ability to form well-ordered lyotropic ionic liquid crystals in ternary mixtures. nih.gov
In a system composed of 1,2-dimethyl-3-hexadecylimidazolium bromide, the cosurfactant 1-decanol (B1670082), and water, two distinct types of lyotropic liquid crystalline phases have been identified. nih.gov
Hexagonal Phase (H₁) : This phase is observed linked to the ionic liquid-water axis of the phase diagram. It consists of cylindrical micelles packed into a two-dimensional hexagonal lattice.
Lamellar Phase (Lα) : This phase is found in the central region of the phase diagram and is characterized by stacked bilayers of the surfactant and cosurfactant, separated by layers of the aqueous solvent.
These ordered phases are stable over a broad temperature range, from 3°C to 40°C, with the specific range depending on the composition of the mixture. nih.gov The driving forces for this spontaneous self-assembly are a combination of several interactions:
Strong association between the hydroxyl groups of water and 1-decanol with the polar imidazolium headgroup. nih.gov
Aromatic stacking interactions (π-π stacking) between adjacent imidazolium rings. nih.gov
The hydrophobic effect , which drives the aggregation of the C16 alkyl tails to minimize their contact with the aqueous environment. nih.gov
While the direct formation of vesicles by this compound alone in water is not explicitly documented, its structural analogue [C₁₆mim]Br is known to participate in vesicle formation in mixed surfactant systems. This suggests a high potential for the target compound to form vesicular structures, particularly when mixed with other amphiphiles or under specific solution conditions that would modulate its critical packing parameter to favor a bilayer curvature.
Interactions with Solvent Systems and Cosolutes
The behavior of this compound in solution is profoundly influenced by its interactions with the solvent and any dissolved cosolutes. These interactions govern its solvation, aggregation, and its ability to modify the properties of the solution.
Hydration and Solvation Dynamics
The solvation of this compound in aqueous media is a complex process involving distinct interactions with its hydrophilic headgroup and hydrophobic tail. The long hexadecyl chain induces a significant hydrophobic effect, promoting the organization of water molecules around it into a cage-like structure. This hydrophobic hydration is a primary driver for the molecule's self-assembly into micelles and other aggregates, as this process releases the ordered water molecules, leading to an increase in entropy.
The imidazolium headgroup is solvated through ion-dipole interactions between the positively charged ring and the polar water molecules. Furthermore, the bromide counter-ion is strongly hydrated. The presence of the methyl group at the C(2) position of the imidazolium ring introduces significant steric hindrance. This methylation removes the possibility of hydrogen bonding at this site, which is a key interaction point in C(2)-protonated imidazolium salts. This structural change forces a repositioning of the anion and surrounding solvent molecules, leading to a more hindered rotation of the anion around the cation. rsc.orgresearchgate.net This effect is primarily entropic and fundamentally alters the local solvent dynamics and ion-pairing behavior compared to its 1,3-disubstituted counterparts. rsc.org
Modulatory Effects on Other Surfactants and Ionic Liquids
This compound can act as a modulator, significantly altering the phase behavior and aggregation properties of other surfactants and cosolvents.
Its interaction with 1-decanol in water is a clear example of this modulatory effect, leading to the formation of highly structured hexagonal and lamellar liquid crystalline phases that are not formed by the individual components under the same conditions. nih.gov The ionic liquid surfactant templates the organization of the alcohol and water into these complex, ordered assemblies.
When mixed with conventional cationic surfactants like CTAB, imidazolium-based surfactants with similar alkyl chains are known to form mixed micelles. These systems often exhibit synergistic interactions, where the critical micelle concentration (CMC) of the mixture is lower than that of the individual components. The different headgroup structures—the bulky, aromatic imidazolium head versus the compact trimethylammonium head—can lead to favorable packing arrangements that reduce electrostatic repulsion and enhance micellar stability.
Advanced Computational and Theoretical Investigations on 1h Imidazolium, 1 Hexadecyl 2,3 Dimethyl , Bromide
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity and stability.
Frontier Orbital Analysis and Charge Distribution
Frontier orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
The charge distribution is also a critical factor. The nitrogen atoms in the imidazolium (B1220033) ring bear a partial positive charge, while the hydrogen atoms attached to the ring carbons are also slightly acidic. This charge distribution is fundamental to the interactions of the ionic liquid with other molecules and surfaces.
| Alkyl Chain | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Ethyl | -7.25 | -1.58 | 5.67 |
| Butyl | -7.18 | -1.62 | 5.56 |
| Hexyl | -7.12 | -1.65 | 5.47 |
| Octyl | -7.08 | -1.68 | 5.40 |
| Decyl | -7.05 | -1.70 | 5.35 |
| Hexadecyl (Extrapolated) | ~ -6.98 | ~ -1.75 | ~ 5.23 |
Note: Data for ethyl to decyl chains are based on trends observed in related compounds. nih.gov The values for the hexadecyl chain are an extrapolation to illustrate the expected trend.
Conformation and Stability of Ionic Liquid Ions
The conformation of the 1-hexadecyl-2,3-dimethylimidazolium cation is largely influenced by the long alkyl chain. This chain is flexible and can adopt various conformations, which in turn affects the packing of the ions in the liquid state and the formation of aggregated structures. The stability of the ionic liquid is not only dependent on the electronic structure of the individual ions but also on the ion-pair interaction energy.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics simulations provide a means to study the movement of atoms and molecules over time, offering insights into the dynamic properties and intermolecular interactions of ionic liquids.
Simulation of Aggregation Processes in Solution
In solution, particularly in aqueous environments, long-chain imidazolium ionic liquids like 1-hexadecyl-2,3-dimethylimidazolium bromide are known to form aggregates or micelles. researchgate.net MD simulations of similar long-chain ionic liquids have revealed that the hydrophobic alkyl chains tend to aggregate to minimize their contact with water, while the charged imidazolium headgroups remain exposed to the solvent. researchgate.net
This aggregation is a dynamic process, with individual cations continuously joining and leaving the aggregates. The critical micelle concentration (CMC), the concentration at which micelles start to form, is influenced by the length of the alkyl chain; longer chains lead to a lower CMC due to stronger hydrophobic interactions. nih.gov
Modeling of Adsorption Mechanisms at Interfaces
The amphiphilic nature of 1-hexadecyl-2,3-dimethylimidazolium bromide, with its charged headgroup and long nonpolar tail, makes it surface-active. MD simulations can model the adsorption of these ions at various interfaces, such as the air-water or solid-liquid interface.
At an air-water interface, simulations show that the imidazolium cations orient themselves with the hexadecyl chains pointing towards the air and the charged imidazolium rings remaining in the water phase. This arrangement leads to a reduction in the surface tension of the water. At a solid-liquid interface, the adsorption mechanism will depend on the nature of the solid surface. On a hydrophobic surface, the alkyl chains will likely adsorb onto the surface, while on a hydrophilic or charged surface, the imidazolium headgroup will play a more dominant role in the adsorption process.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
For ionic liquids, QSPR models can be developed to predict properties such as viscosity, density, and conductivity based on molecular descriptors. These descriptors can be derived from the chemical structure and can include constitutional, topological, and quantum chemical parameters. For example, the length of the alkyl chain is a critical descriptor that has been shown to correlate with the toxicity of imidazolium ionic liquids in aquatic organisms. nih.gov
Research Applications of 1h Imidazolium, 1 Hexadecyl 2,3 Dimethyl , Bromide in Specialized Chemical Fields
Role in Advanced Materials Science and Engineering
While direct research on C16DMIMBr in advanced materials science is emerging, studies on closely related long-chain imidazolium (B1220033) ionic liquids provide a strong indication of its potential applications. The insights from these analogous compounds are discussed in the following sections.
Integration into Polymer Systems and Composites
The integration of long-chain imidazolium salts into polymer matrices has been explored to create functional materials with enhanced properties. For instance, a structurally similar ionic liquid, 1-hexadecyl-3-methyl imidazolium 1,3-dimethyl 5-sulfoisophthalate (HdmimDMSIP), derived from the corresponding bromide salt, has been incorporated into Polyvinyl Chloride (PVC) and Polystyrene-Ethylene-Butylene-Styrene (SEBS) blends. nih.govnih.gov
Thermal analyses of these blends indicated good compatibility between the ionic liquid and the PVC matrix. nih.gov In contrast, phase separation was observed in the SEBS/IL blends. nih.gov Scanning Electron Microscopy (SEM) revealed significant deposition of the ionic liquid on the surface of PVC blend films at concentrations of 5-10%. nih.gov For SEBS blend films, the ionic liquid formed irregular, island-like structures on the surface. nih.gov The inclusion of the ionic liquid was also found to increase the surface wettability of both polymer matrices. nih.gov These findings suggest that C16DMIMBr could be a viable candidate for modifying the surface properties and compatibility of polymer blends.
Templating Agent for Nanomaterial Synthesis
Long-chain imidazolium bromides have demonstrated efficacy as templating or capping agents in the synthesis of nanomaterials. Their amphiphilic nature allows them to self-assemble into micelles in solution, which can then act as soft templates to direct the growth and morphology of nanoparticles. This application is crucial for controlling the size, shape, and ultimately the catalytic or electronic properties of the resulting nanomaterials.
While direct studies on C16DMIMBr as a templating agent are limited, the behavior of other N-hexadecyl substituted ionic liquids is instructive. For example, worm-like micelles formed by N-hexadecyl-N-methylpyrrolidinium bromide have been utilized as templates for nanomaterial synthesis. researchgate.net The ability of these long-chain surfactants to form ordered aggregates in solution is a key attribute for their function as templating agents. researchgate.net This suggests a strong potential for C16DMIMBr to be employed in the controlled synthesis of various nanostructures.
Surface Functionalization and Interface Modification
The adsorption of long-chain imidazolium salts onto various surfaces is a critical aspect of their application in modifying interfacial properties. Research on 1,2-dimethyl-3-N-hexadecyl imidazolium tetrafluoroborate (B81430), a compound with a similar cationic structure to C16DMIMBr, has shown that it effectively adsorbs onto mica surfaces. nist.gov This adsorption renders the naturally hydrophilic mica surface hydrophobic. nist.gov
Contact angle measurements have demonstrated that a hydrophobic surface is formed at lower concentrations for the imidazolium-based surfactant compared to traditional surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB). nist.gov The imidazolium headgroup and the long hexadecyl chain play a crucial role in this process, with the positively charged headgroup interacting with negatively charged surfaces and the hydrophobic tail orienting away from the surface. nist.gov This ability to modify surface properties is essential for applications such as improving the dispersion of nanoparticles in polymer composites and for creating functional coatings. nist.gov A derivative of 1-hexadecyl imidazolium bromide has also been synthesized to be chemically attached to the surface of azide-modified mesoporous silica, highlighting its utility in creating covalently modified surfaces for applications like drug delivery. researchgate.net
Contributions to Corrosion Science and Inhibition Mechanisms
Direct research has been conducted on the application of 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide (C16DMIMBr) as a corrosion inhibitor, particularly for mild steel in acidic environments. These studies highlight its effectiveness and provide insights into the underlying inhibition mechanisms.
Investigation of Adsorption Layers on Metal Surfaces
The primary mechanism by which C16DMIMBr inhibits corrosion is through the formation of a protective adsorption layer on the metal surface. This layer acts as a barrier, isolating the metal from the corrosive medium. Research has shown that the efficiency of this inhibition is dependent on the length of the alkyl chain of the imidazolium ionic liquid. nih.gov
A study comparing imidazolium bromides with varying alkyl chain lengths (hexyl, decyl, and hexadecyl) found that C16DMIMBr exhibited the best corrosion inhibition performance. nih.gov This superior performance is attributed to the hydrophobic effect of the long hexadecyl chain, which promotes self-assembly and the formation of a multilayered, dense adsorption film on the mild steel surface. nih.gov This process involves both chemical and physical adsorption. nih.gov The investigation into this phenomenon benefits from techniques such as scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) to characterize the protective film. nih.gov
Table 1: Comparison of Corrosion Inhibition Performance for Imidazolium Bromides with Different Alkyl Chains Note: This table is based on the findings that longer alkyl chains lead to better corrosion inhibition performance.
| Compound | Alkyl Chain Length | Relative Inhibition Performance |
|---|---|---|
| 1-hexyl-2,3-dimethyl imidazolium bromide | C6 | Good |
| 1-decyl-2,3-dimethyl imidazolium bromide | C10 | Better |
| 1-hexadecyl-2,3-dimethyl imidazolium bromide | C16 | Best |
Electrochemical Characterization of Inhibition Performance
Electrochemical techniques are pivotal in quantifying the effectiveness of corrosion inhibitors. Studies on C16DMIMBr and its analogues have employed methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate their performance. nih.govelectrochemsci.orgsemanticscholar.orgresearchgate.net
For the closely related 1-hexadecyl-3-methylimidazolium bromide (HMIBr), potentiodynamic polarization results indicate that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgresearchgate.net EIS analysis has shown that the charge transfer resistance increases with higher concentrations of the inhibitor, confirming the formation of an insulating layer on the metal surface. electrochemsci.orgsemanticscholar.orgresearchgate.net At an optimal concentration of 10⁻³ M, HMIBr achieved a high inhibition efficiency of 96.9%. electrochemsci.orgresearchgate.net
Electrochemical studies on C16DMIMBr have corroborated these findings, demonstrating its potential as a highly effective corrosion inhibitor, especially in challenging environments such as high-temperature acidic solutions. nih.gov
Table 2: Electrochemical Data for a Related Imidazolium Bromide Corrosion Inhibitor (HMIBr) Data from a study on 1-Hexadecyl-3-methylimidazolium Bromide (HMIBr) in 1 M HCl. electrochemsci.orgresearchgate.net
| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| 0 (Blank) | 1156 | 28.1 | - |
| 1x10⁻⁶ | 428.1 | 79.2 | 63.0 |
| 1x10⁻⁵ | 196.3 | 165.4 | 83.0 |
| 1x10⁻⁴ | 76.2 | 415.8 | 93.4 |
| 1x10⁻³ | 35.8 | 884.2 | 96.9 |
Mechanistic Understanding of Protective Film Formation
There is a lack of specific studies detailing the mechanistic understanding of protective film formation by this compound on metal surfaces for corrosion inhibition. Research on analogous compounds, such as 1-hexadecyl-3-methylimidazolium bromide, suggests that the protective mechanism involves the adsorption of the cation onto the metal surface. This adsorption is typically facilitated by the interaction between the electron-rich imidazolium ring and the vacant d-orbitals of the metal, as well as the hydrophobic interactions of the long hexadecyl chain. This process forms a barrier that isolates the metal from the corrosive medium. However, without specific experimental or computational data for the C2-methylated compound, the precise mechanism, adsorption isotherms, and the influence of the C2-methyl group on the film's stability and effectiveness remain uncharacterized.
Catalytic and Reaction Media Applications
As a Reaction Medium for Specific Organic Transformations
No specific examples or detailed studies were found that utilize this compound as a distinct reaction medium for specific organic transformations. While ionic liquids are widely explored as "green" solvents due to their low vapor pressure and tunable properties, the application of this particular ionic liquid has not been a subject of focused research in the available literature.
Precursor for N-Heterocyclic Carbene (NHC) Catalysis
This compound is not a suitable precursor for the generation of traditional C2-binding N-heterocyclic carbenes (NHCs). The synthesis of these widely used carbenes involves the deprotonation of the acidic proton at the C2 position of the imidazolium ring. In the specified compound, this position is substituted with a methyl group, thereby blocking the site required for carbene formation. While "abnormal" or mesoionic carbenes can be formed by deprotonation at the C4 or C5 positions, the use of this compound for this purpose is not documented.
Role in Enzyme and Biocatalysis Systems
There is no available research specifically investigating the role or effect of this compound in enzymatic and biocatalytic systems. The interaction of ionic liquids with enzymes is a complex field, with outcomes such as stabilization, destabilization, or activity enhancement being highly dependent on the specific structures of both the enzyme and the ionic liquid's cation and anion. Without dedicated studies, its compatibility with enzymes and potential to enhance biocatalytic processes are unknown.
Future Directions and Emerging Research Avenues for 1h Imidazolium, 1 Hexadecyl 2,3 Dimethyl , Bromide
Exploration of Novel Synthetic Routes and Sustainable Production
The conventional synthesis of 1,2,3-trialkylimidazolium salts involves the quaternization of a corresponding N-substituted imidazole (B134444). For 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide, this would typically involve reacting 1-hexadecyl-2-methylimidazole with methyl bromide. However, future research is trending towards more efficient, sustainable, and versatile synthetic strategies.
A promising novel route involves the direct alkylation of N-heterocyclic carbenes (NHCs). nih.gov This method would start from a more common precursor, 1-hexadecyl-3-methylimidazolium bromide, which can be deprotonated at the C2 position to form an NHC intermediate. Subsequent reaction with an alkylating agent, like methyl chloride, would yield the target C2-methylated product. nih.gov This approach allows for the late-stage modification of widely available imidazolium (B1220033) salts, expanding the accessible chemical diversity.
To enhance the sustainability of production, researchers are exploring alternatives to traditional solvent-based, energy-intensive methods. The use of microwave or ultrasonic irradiation is a key area of investigation, as these techniques can significantly reduce reaction times and improve yields. researchgate.net Furthermore, developing solvent-free reaction conditions is a major goal. One approach is the use of zwitterionic-type molten salts as catalysts, which can facilitate multicomponent reactions in the absence of traditional solvents. researchgate.net Another green approach is the use of imidazolium-based ionic liquids themselves as dual solvent-catalysts, which can be recycled with high efficiency, for instance, through simple water extraction protocols. rsc.orgrsc.org
| Method | Precursors | Key Features | Potential Advantages |
| Conventional Alkylation | 1-hexadecyl-2-methylimidazole, Methyl bromide | Standard SN2 reaction | Straightforward, well-established |
| N-Heterocyclic Carbene (NHC) Alkylation | 1-hexadecyl-3-methylimidazolium bromide, Strong base, Methylating agent | Involves deprotonation at C2 position to form a reactive carbene intermediate nih.gov | Allows for modification of existing ILs; increases synthetic versatility nih.gov |
| Microwave/Ultrasound-Assisted Synthesis | Standard precursors | Utilizes non-conventional energy sources | Accelerated reaction rates, potentially higher yields, reduced energy consumption researchgate.net |
| Solvent-Free Catalysis | Standard precursors | Employs recyclable molten salt or IL catalysts | Eliminates volatile organic solvents, simplifies product purification, aligns with green chemistry principles researchgate.netrsc.org |
Advanced Characterization of Complex Supramolecular Structures and Dynamic Behavior
The long hexadecyl chain in this compound promotes self-assembly into complex supramolecular structures, such as micelles and liquid crystalline phases. researchgate.net Future research will employ advanced characterization techniques to build a detailed picture of this behavior. Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) will be instrumental in elucidating the size, shape, and arrangement of aggregates in both bulk and solution.
A crucial aspect for future study is the impact of C2-methylation on these structures. Unlike its C2-protonated analogues where cation-anion interactions are dominated by hydrogen bonding, methylation at the C2 position disrupts this primary interaction. rsc.orgelsevierpure.com This leads to significant changes in the compound's physical properties. Studies on similar C2-methylated ionic liquids have shown that this structural change results in a more hindered rotation of the anion around the cation, which is an entropic effect that can lead to higher viscosity and melting points. rsc.orgresearchgate.net Advanced spectroscopic techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Fourier-Transform Infrared (FTIR) spectroscopy, will be used to probe these subtle interionic interactions and the resulting configurational changes. rsc.org This will help explain macroscopic properties and dynamic behaviors, such as the formation of thermotropic smectic liquid crystals. researchgate.net
Integration with Hybrid Systems and Multifunctional Materials
A significant future direction is the incorporation of this compound into hybrid and multifunctional materials to impart specific properties. Its long alkyl chain suggests excellent compatibility with nonpolar polymers, while the ionic headgroup offers unique functionalities.
One promising area is the development of advanced polymer blends. The closely related compound, 1-hexadecyl-3-methylimidazolium bromide, has been successfully blended with polymers like Polyvinyl Chloride (PVC) and Polystyrene-Ethylene-Butylene-Styrene (SEBS) to create materials with potent antibacterial activity. mdpi.comnih.govnih.gov Future work will explore similar blends with the C2-methylated version, investigating how the altered ionic interactions affect polymer compatibility, surface morphology, and the release of the active agent.
Another avenue is the creation of ion-conductive materials. Imidazolium-functionalized polymers are being developed for applications such as CO2 electrolysis membranes. researchgate.net By integrating this compound into polymer backbones or as a plasticizer in hydrogels, it may be possible to create flexible, solid-state electrolytes or materials for wearable sensors. researchgate.netnih.gov The long alkyl chain could also be functionalized to allow for covalent attachment to surfaces, such as mesoporous silica, creating nanocarriers for drug delivery or materials with engineered hydrophobic surfaces. researchgate.net
| Hybrid System | Potential Application | Key Research Focus |
| Polymer Blends (e.g., with PVC, SEBS) | Antimicrobial surfaces, biomedical devices | Compatibility, thermal/mechanical properties, surface morphology, controlled release kinetics mdpi.comnih.gov |
| Functionalized Hydrogels | Wearable strain sensors, soft robotics | Electrical conductivity, mechanical toughness, swelling characteristics nih.gov |
| Imidazolium-Polymer Composites | Solid-state electrolytes, gas separation membranes, CO2 reduction catalysts | Ion conductivity, electrochemical stability, material processability researchgate.net |
| Surface-Modified Nanoparticles (e.g., Silica) | Drug delivery systems, heterogeneous catalysis | Covalent attachment strategies, loading capacity, surface hydrophobicity researchgate.net |
Deeper Mechanistic Insights through Combined Experimental and Computational Approaches
To truly harness the potential of this compound, a deep mechanistic understanding of its structure-property relationships is required. Future research will increasingly rely on a synergistic combination of experimental techniques and computational modeling.
Experimental studies will involve detailed spectroscopic analysis (NMR, Raman, IR) to probe the local environment around the cation and anion under various conditions (e.g., temperature, concentration). rsc.orgelsevierpure.com Thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) will precisely determine its stability and phase transition behavior, which is known to be influenced by C2-methylation. arabjchem.orgrsc.org
Unconventional Applications in Green Chemistry and Engineering
Beyond established roles, future research will explore unconventional applications for this compound, particularly in green chemistry and engineering. Its properties as a surfactant and its tunable nature make it a candidate for several innovative processes.
One area of interest is its use as a component in task-specific ionic liquids for catalysis or separation. By functionalizing the long alkyl chain, the compound could be designed to selectively extract metal ions or to act as a recyclable, self-assembling catalyst for organic reactions in aqueous media. researchgate.net Its surfactant properties are also relevant for creating microemulsions, which could be applied in areas like enhanced oil recovery or as nanoreactors for synthesis. researchgate.net
A particularly novel application lies in energy systems. Imidazolium salts are being investigated as electrolytes in dye-sensitized solar cells and as key components in membranes for CO2 electrolysis. researchgate.netresearchgate.net The unique combination of a long, nonpolar tail and an ionic head in this compound could lead to the formation of organized, ion-conductive channels within materials, enhancing efficiency in next-generation batteries or fuel cells. rsc.org Furthermore, its potential role as a dual solvent-catalyst for sustainable chemical production, such as the synthesis of vitamin esters, highlights its potential to replace volatile and toxic organic solvents in industrial processes. rsc.orgrsc.org
Q & A
Q. What are the optimized synthetic protocols for 1-hexadecyl-2,3-dimethylimidazolium bromide, and how do alkyl chain length and reaction conditions influence purity and yield?
Answer: The synthesis typically involves quaternization of 2,3-dimethylimidazole with hexadecyl bromide. A standard protocol includes dissolving 2,3-dimethylimidazole (15 mmol) in DMSO, adding KOH (29.4 mmol) at 90°C, followed by slow addition of hexadecyl bromide (15 mmol) at 40°C for 1.5 hours. The product is extracted with chloroform and recrystallized in acetonitrile . Purity is influenced by reaction temperature (lower temperatures reduce side reactions) and solvent choice (DMSO enhances solubility but may retain impurities). Longer alkyl chains (e.g., C16) require extended reaction times for complete quaternization due to steric hindrance .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Answer:
- NMR Spectroscopy: H NMR peaks for the imidazolium proton appear at δ ~10.3 ppm, while alkyl chain protons (C16H33) resonate at δ 0.8–1.3 ppm. The methyl groups on the imidazole ring (C2 and C3) show singlets at δ ~2.0–2.1 ppm .
- X-ray Crystallography: Single-crystal studies reveal a monohydrate structure with a planar imidazolium ring and an interdigitated alkyl chain arrangement. Key parameters include a mean C–C bond length of 0.006 Å and an R-factor of 0.057 .
Advanced Research Questions
Q. How does the compound’s surface activity and micelle formation impact its application in corrosion inhibition for mild steel in acidic environments?
Answer: The C16 alkyl chain enables strong adsorption on metal surfaces via hydrophobic interactions and electrostatic bonding. In 20% HCl, the compound forms a protective monolayer, reducing corrosion rates by >80% at 0.5 mM concentration. Electrochemical impedance spectroscopy (EIS) shows increased charge transfer resistance () from 50 Ω·cm (blank) to 450 Ω·cm (with inhibitor), confirming effective inhibition. Temperature studies (25–60°C) reveal physisorption dominance (ΔG ~−20 kJ/mol) .
Q. What thermodynamic and kinetic contradictions arise when comparing experimental adsorption data with Langmuir isotherm models for this ionic liquid?
Answer: While the Langmuir model often fits adsorption data (), deviations occur at high concentrations due to micelle formation or multilayer adsorption. For example, at 1 mM, the surface coverage () plateaus at ~0.85 instead of approaching 1.0. Kinetic studies using the Arrhenius equation may also show inconsistencies due to competing solvent interactions (e.g., water displacement by the hydrophobic alkyl chain) .
Q. How does the compound’s structural asymmetry (C16 chain vs. methyl groups) influence its phase behavior and solubility in polar vs. non-polar solvents?
Answer: The asymmetric structure creates a "wedge-shaped" geometry, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) via cation–dipole interactions. In non-polar solvents (e.g., hexane), solubility is limited (<0.1 mg/mL). Differential scanning calorimetry (DSC) shows a melting point of ~130–131°C and a glass transition () near −40°C, reflecting alkyl chain flexibility .
Methodological Challenges
Q. How can researchers resolve discrepancies in reported melting points (e.g., 130.9–131.9°C vs. 210°C) for structurally similar imidazolium salts?
Answer: Discrepancies arise from hydration states and impurities. For example, the monohydrate form melts at 130–131°C , while anhydrous forms or salts with counterion variations (e.g., PF) exhibit higher melting points. Purity should be verified via HPLC (≥98% by area) and Karl Fischer titration (<0.1% water) .
Q. What strategies mitigate decomposition during thermal analysis (TGA/DSC) of this compound?
Answer: Decomposition above 250°C involves cleavage of the C–N bond in the imidazolium ring. To minimize artifacts:
- Use inert atmospheres (N or Ar) at heating rates ≤5°C/min.
- Pre-dry samples under vacuum (24 hours at 60°C).
- Validate results with coupled FTIR to detect volatile decomposition products (e.g., HBr) .
Data Interpretation and Validation
Q. How do computational models (e.g., DFT) align with experimental data for predicting the compound’s electronic structure and reactivity?
Answer: Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level predict HOMO localization on the imidazolium ring (−6.8 eV), correlating with electrophilic adsorption on steel surfaces. Experimental Fukui indices () from electrochemical noise analysis show good agreement (error <5%) for nucleophilic attack sites .
Advanced Applications
Q. What mechanistic insights explain the compound’s role in enhancing the efficiency of biphasic catalytic systems?
Answer: The long alkyl chain stabilizes metal nanoparticles (e.g., Pd, Au) via van der Waals interactions, improving catalytic recyclability. For example, in Suzuki-Miyaura coupling, turnover numbers (TON) increase from 500 (without ionic liquid) to 1,200 (with 10 mol% C16DMIMBr) due to reduced nanoparticle agglomeration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
